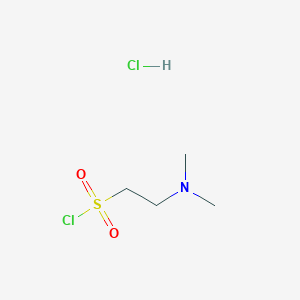

2-(Dimethylamino)ethanesulfonyl chloride hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride is described in the first paper. These compounds were synthesized by the interaction of N-(2,4-dimethylphenyl)-N-methyl-benzenesulfonamide or N-(2,6-dimethylphenyl)-N-methylbenzenesulfonamide with chlorosulfonic acid . This method could potentially be adapted for the synthesis of 2-(Dimethylamino)ethanesulfonyl chloride hydrochloride by using appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular and electronic structure of the synthesized isomers was characterized using X-ray single crystal diffraction and ab initio quantum-chemical calculations. The structure of both isomers is organized as molecular crystals, and they are cross-linked into a framework by means of hydrogen bonds of the C-H…O type . This information is relevant as it provides a basis for understanding how the molecular structure of sulfonyl chloride compounds can influence their physical properties and reactivity.

Chemical Reactions Analysis

The second paper discusses the use of dimethylsulfamoyl chloride (Me2NSO2Cl) combined with N,N-dimethylamines for the preparation of various carboxylic esters or amides under mild conditions . This showcases the reactivity of a sulfonyl chloride compound similar to 2-(Dimethylamino)ethanesulfonyl chloride hydrochloride in esterification and amidation reactions, suggesting that it may also be used as a reagent in such chemical transformations.

Physical and Chemical Properties Analysis

While the papers do not directly provide physical and chemical properties of 2-(Dimethylamino)ethanesulfonyl chloride hydrochloride, they do offer insights into the properties of structurally related compounds. For instance, the sterically hindered molecules described in the first paper are likely to have unique solubility and stability characteristics due to their molecular structure . Similarly, the reactivity of Me2NSO2Cl in esterification and amidation reactions indicates that sulfonyl chloride compounds can act as effective reagents in organic synthesis under mild conditions .

Scientific Research Applications

Industrial and Research Chemical Intermediate

2-(Dimethylamino)ethanesulfonyl chloride hydrochloride serves primarily as an industrial and research organic chemical intermediate. It acts as an alkylating reagent in Grignard and other types of chemical reactions. This compound finds use in the synthesis of various pharmaceuticals, agricultural chemicals, photographic chemicals, and as a biochemical reagent for enzyme and other studies (Abdo, 2007).

Catalyst in Chemical Reactions

It has been used as a recyclable catalyst for the acylation of inert alcohols and phenols under base-free conditions. For instance, 4-(N,N-Dimethylamino)pyridine hydrochloride, a related compound, demonstrated its utility in facilitating these reactions, highlighting the versatility of such compounds in synthetic chemistry (Liu, Ma, Liu, & Wang, 2014).

Synthesis of Organic Compounds

This compound plays a role in the synthesis and thermolysis of organic compounds, such as 2-(phenylthio)ethanesulfonyl chloride. Studies involving these types of compounds contribute to a deeper understanding of chemical reaction mechanisms and the development of new synthetic methods (King & Khemani, 1985).

Analytical Chemistry

In the field of analytical chemistry, 2-(Dimethylamino)ethanesulfonyl chloride hydrochloride has been utilized for the development of a GCMS method for the quantitative determination of Genotoxic impurities in pharmaceutical ingredients, demonstrating its utility in ensuring the purity and safety of pharmaceutical products (Zate, Kothari, & Lokhande, 2017).

Polymer Chemistry

The compound has applications in polymer chemistry, such as in the controlled polymerizations of methacrylates and their block copolymers. It has shown efficacy in atom transfer radical polymerization processes, contributing to the development of new polymeric materials (Mao, Gan, Gan, Li, Ravi, & Tam, 2004).

Safety and Hazards

2-(Dimethylamino)ethanesulfonyl chloride hydrochloride is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It is suspected of causing genetic defects and may cause damage to organs through prolonged or repeated exposure . It should be stored locked up in a well-ventilated place with the container kept tightly closed .

properties

IUPAC Name |

2-(dimethylamino)ethanesulfonyl chloride;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10ClNO2S.ClH/c1-6(2)3-4-9(5,7)8;/h3-4H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULUAVLWDTODMAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCS(=O)(=O)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11Cl2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Dimethylamino)ethanesulfonyl chloride hydrochloride | |

CAS RN |

118646-39-2 |

Source

|

| Record name | 2-(dimethylamino)ethane-1-sulfonyl chloride hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((4-fluorobenzyl)thio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3011070.png)

![N-(2-ethoxyphenyl)-4-((6-fluorobenzo[d]thiazol-2-yl)oxy)piperidine-1-carboxamide](/img/structure/B3011073.png)

![2-[(E)-4-(Dimethylamino)but-2-enoyl]-3,4-dihydro-1H-isoquinoline-1-carboxamide](/img/structure/B3011075.png)

![4,7-Dimethyl-6-propan-2-yl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3011077.png)

![5-tert-Butyl 2-methyl 6-methyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate](/img/structure/B3011079.png)

![N-(butan-2-yl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3011081.png)

![3-chloro-2-(3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine](/img/structure/B3011083.png)

![3-(4-fluorobenzyl)-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3011088.png)